
Sorbifolin
Vue d'ensemble
Description
Sorbifolin is a flavone glucoside . It can be isolated from the Pterogyne nitens . It has myeloperoxidase inhibitory and radical scavenging activities . It is also a MPO inhibitor with an IC50 value of 19.2 nM .
Synthesis Analysis
Sorbifolin has been isolated from the leaves of Sorbaria sorbifolia . Its structure has been established as scutellarein 7-O-α-L-rhamnopyranosyl- (4»1)-O-β-D-xylopyranoside . The enzymatic and stepwise acid hydrolyses of sorbifolin have yielded a new monoside, desxylosorbifolin (scutellarein 7-O-α-L-rhamnopyranoside) .Molecular Structure Analysis
The molecular formula of Sorbifolin is C16H12O6 . Its average mass is 300.263 Da and its mono-isotopic mass is 300.063385 Da .Chemical Reactions Analysis
The enzymatic and stepwise acid hydrolyses of sorbifolin have yielded a new monoside, desxylosorbifolin (scutellarein 7-O-α-L-rhamnopyranoside) .Physical And Chemical Properties Analysis
Sorbifolin is a flavone glucoside . Its molecular formula is C16H12O6 . Its average mass is 300.263 Da and its mono-isotopic mass is 300.063385 Da .Applications De Recherche Scientifique
Chemical Structure and Synthesis : Sorbifolin was first isolated from the roots and stems of Spathelia sorbifolia L., with its structure elucidated through spectroscopic means and chemical transformations (Chan, Taylor, & Willis, 1967).
Flavonoid Glycoside Identification : A new glycoside, sorbifolin, was identified in the leaves of Sorbaria sorbifolia as scutellarein 7-O-α-L-rhamnopyranosyl-(4»1)-O-β-D-xylopyranoside (Zaitsev, Makarova, & Komissarenko, 1969).
Antigiardial Properties : Sorbifolin showed anti-giardial activity when isolated from the leaves of Aphelandra scabra (Hernández-Bolio et al., 2015).
Therapeutic Applications : Molecular docking analysis suggested that sorbifolin could be a potential ligand for managing diabetes mellitus (Singh, Singh, & Kumar Singh, 2019).
Occurrence in Various Plants : Sorbifolin has been reported in different plants, including Thymus herba barona and Sorbaria stellipila (Corticchiato et al., 1995; Arisawa, Takakuwa, & Nakaoki, 1970).
Inhibitory Activities : Sorbifolin has been found to inhibit myeloperoxidase and possess radical scavenging activities, contributing to its potential as an anti-inflammatory agent (Fernandes et al., 2008).
Anti-tumor Properties : Sorbifolin was identified as a promising drug candidate for the treatment of Ewing Sarcoma due to its ability to inhibit EYA3 protein, which is involved in tumor growth and angiogenesis (Shah & Kim, 2022).
Antiviral Effects : Sorbifolin demonstrated in vitro anti-HCV activity, inhibiting the entry of Hepatitis C virus (Shimizu et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-7-12-14(16(20)15(13)19)10(18)6-11(22-12)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWARRXZVZDFPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177697 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sorbifolin | |
CAS RN |
23130-22-5 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



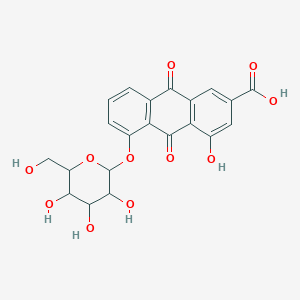
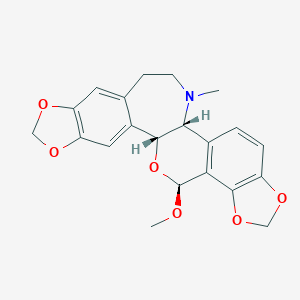



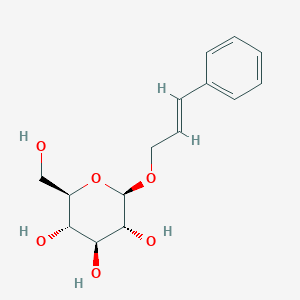

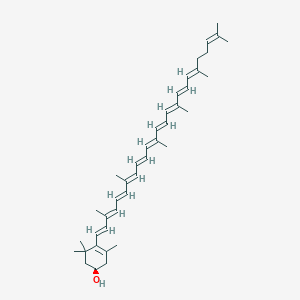

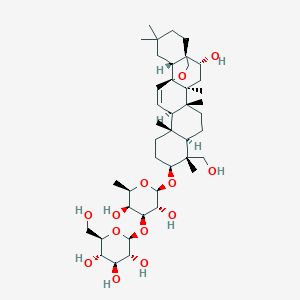

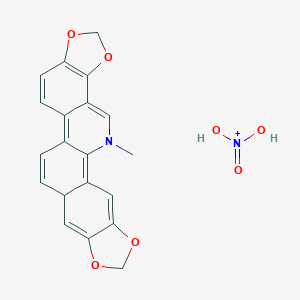
![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)
